molecular formula C19H19N3O4S B11346825 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide

Cat. No.: B11346825
M. Wt: 385.4 g/mol
InChI Key: DEXRGSVRJLIZKU-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiadiazole intermediate.

    Formation of the Ethoxybenzamide Group: The final step involves the coupling of the ethoxybenzamide group to the thiadiazole-dimethoxyphenyl intermediate, typically through an amide bond formation reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

    Modulation of Signaling Pathways: It can affect signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but lacks the thiadiazole and ethoxybenzamide moieties.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring instead of a thiadiazole ring and has different substituents on the aromatic rings.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-(trifluoromethyl)benzamide: This compound has a similar benzamide structure but with different substituents on the aromatic rings.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide

InChI

InChI=1S/C19H19N3O4S/c1-4-26-14-7-5-6-13(10-14)18(23)21-19-20-17(22-27-19)12-8-9-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,20,21,22,23)

InChI Key

DEXRGSVRJLIZKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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